Boc-D-Tyr(Et)-OH
Description
Significance and Context in Peptide and Amino Acid Chemistry Research
Boc-D-Tyr(Et)-OH, chemically known as N-tert-butoxycarbonyl-O-ethyl-D-tyrosine, is a non-natural amino acid derivative that has found a crucial niche in the synthesis of complex peptides and peptidomimetics. The incorporation of D-amino acids, such as D-tyrosine, into peptide chains is a well-established strategy to enhance the metabolic stability of the resulting peptide. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The presence of a D-amino acid residue can render the peptide less recognizable to these enzymes, thereby prolonging its half-life and therapeutic window.
Role of Protective Groups in Advanced Organic Synthesis of Amino Acid Derivatives
In the intricate process of peptide synthesis, the use of protecting groups is fundamental to prevent unwanted side reactions. nih.gov this compound features two critical protective groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the ethyl (Et) group on the phenolic hydroxyl group of the tyrosine side chain.
The Boc group is a widely used amino-protecting group in solid-phase peptide synthesis (SPPS). peptide.com Its primary function is to temporarily mask the reactivity of the amino group, allowing for the selective formation of a peptide bond between the carboxyl group of the protected amino acid and the free amino group of the growing peptide chain. nih.gov The Boc group is favored for its stability under a range of coupling conditions and its relatively mild removal using acids, such as trifluoroacetic acid (TFA). peptide2.com This allows for a stepwise and controlled elongation of the peptide chain.
The ethyl group on the tyrosine side chain serves as a permanent protecting group under the conditions of Boc-based SPPS. The hydroxyl group of tyrosine is reactive and can undergo undesired acylation or other modifications during peptide synthesis. By converting it to an ethyl ether, this reactivity is masked, ensuring the integrity of the side chain throughout the synthesis. This protection is crucial for achieving a high yield of the desired peptide with the correct sequence and structure.
Overview of the D-Tyrosine Moiety in Biochemical and Medicinal Research
The D-enantiomer of tyrosine, a core component of this compound, offers distinct stereochemical properties compared to its natural L-counterpart. This difference is leveraged in medicinal chemistry to develop peptides and other compounds with altered biological interactions, receptor binding affinities, and metabolic stability. The incorporation of D-tyrosine can lead to the synthesis of peptidomimetics with enhanced pharmacological properties. peptide2.com
Furthermore, tyrosine and its derivatives are precursors to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497). nih.gov This makes tyrosine-containing compounds, including those with D-tyrosine, valuable tools in neuroscience research for studying neurotransmitter systems and their roles in various physiological and pathological processes. peptide2.com The unique structure of D-tyrosine allows for the exploration of novel drug candidates, particularly in the development of therapeutics for neurological disorders. peptide2.com
Detailed Research Findings
The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis. The general methodology involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support. peptide.com Each cycle consists of the deprotection of the N-terminal Boc group with an acid, followed by the coupling of the next Boc-protected amino acid. The ethyl ether on the tyrosine side chain of this compound would remain intact during these steps, being removed only if desired under specific, harsher conditions not typically used for Boc deprotection.
In the context of drug development, this compound would be a valuable building block in the creation of peptide libraries for screening potential therapeutic agents. peptide2.com Its unique combination of a D-amino acid and a modified side chain allows for the introduction of greater structural diversity into these libraries, increasing the probability of identifying lead compounds with desirable biological activities.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 76757-92-1 |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 99% |
| Melting Point | 81-86 °C |
| Optical Rotation | [α]D20 = +11 ± 2º (c=1 in DMF) |
Data sourced from Chem-Impex and Shanghai Apeptide Co., Ltd. peptide2.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426918 | |
| Record name | Boc-D-Tyr(Et)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-92-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Tyr(Et)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Boc D Tyr Et Oh
Advanced Synthetic Approaches and Innovations
Palladium-Catalyzed Reactions in Tyrosine Derivative Synthesis
Palladium catalysis has emerged as a powerful tool in the synthesis of amino acid derivatives, including modified tyrosines. These reactions are crucial for forming carbon-carbon bonds and introducing specific functionalities. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to arylate amino acid derivatives, although the direct synthesis of Boc-D-Tyr(Et)-OH might not exclusively rely on this method. Palladium catalysis is generally versatile for creating C-C bonds in organic synthesis, including those involving aryl halides and olefin-containing molecules, which can be precursors or related structures in amino acid modification rsc.orgresearchgate.netuwindsor.cagoogle.com. The precise application of palladium-catalyzed reactions in the synthesis of this compound would depend on the specific synthetic route chosen, potentially involving modifications of the tyrosine side chain or the introduction of the ethyl ether.
Utilizing Specific Coupling Reagents and Conditions
The formation of peptide bonds or other amide linkages, critical in synthesizing derivatives like this compound and in its subsequent use, relies heavily on efficient coupling reagents and optimized reaction conditions.
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) are widely used for activating carboxylic acids to form amide bonds. These are often employed in conjunction with additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve coupling efficiency bachem.comresearchgate.netresearchgate.net.
Other Coupling Agents: Other common coupling reagents include carbodiimides, phosphonium-based reagents (e.g., BOP, PyBOP), and aminium-based reagents (e.g., HBTU, HATU). These reagents facilitate the formation of activated esters or other reactive intermediates that readily react with amines to form peptide bonds bachem.comyoutube.comyoutube.comuniurb.it.
Bases: Tertiary amines, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are frequently used as bases in peptide coupling reactions. DIPEA, also known as Hünig's base, is a sterically hindered, non-nucleophilic base commonly employed to scavenge protons generated during coupling and to facilitate reactions bachem.comyoutube.comyoutube.comadvancedchemtech.com.
Water-Soluble Carbodiimides (WSC): WSC is another coupling agent used in various organic syntheses, including the functionalization of materials with biomolecules, often in conjunction with additives to improve reaction efficiency researchgate.netsquarespace.com.
The choice of coupling reagent and conditions is paramount for achieving high yields and minimizing side reactions, such as racemization, particularly when dealing with chiral amino acids like D-tyrosine.
Protecting Group Strategies in Synthesis Involving this compound
Protecting groups are indispensable in the synthesis of complex molecules like this compound, allowing for selective chemical transformations by temporarily masking reactive functional groups.
Role of the Boc (tert-Butyloxycarbonyl) Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone in amino acid and peptide chemistry, primarily used for the protection of the α-amino group wikipedia.orgpeptide.combachem.comumich.educhempep.comrsc.orgrsc.orguky.edu. Its popularity stems from several key characteristics:
Stability: The Boc group is stable under a wide range of reaction conditions, including basic conditions, nucleophilic attack, and hydrogenolysis umich.edursc.orguky.edu. This robustness allows for various chemical manipulations on other parts of the molecule without affecting the protected amine.
Mild Deprotection: Crucially, the Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) wikipedia.orgpeptide.comumich.educhempep.comuky.educhempep.comuni-due.de. This acid lability is a defining feature that enables selective deprotection in multi-step syntheses.
Compatibility: Boc protection is compatible with many common coupling reagents and conditions used in peptide synthesis, including carbodiimides and phosphonium/aminium-based reagents bachem.compeptide.combachem.com.
The Boc group's ability to be selectively removed under acidic conditions, while remaining stable to basic conditions, makes it highly valuable for sequential synthesis strategies umich.educhempep.comrsc.orgrsc.orguky.edu.
Orthogonal Protection Schemes for Tyrosine Residues
Tyrosine, with its phenolic hydroxyl group, often requires protection during peptide synthesis to prevent unwanted side reactions, such as O-alkylation or acylation. Orthogonal protection schemes are essential for the controlled synthesis of peptides containing multiple functional groups, including tyrosine residues. Orthogonality refers to the ability to remove one protecting group selectively in the presence of others using distinct chemical conditions jocpr.comwikipedia.orgrsc.orgnih.govuodiyala.edu.iqaiu.edunih.govresearchgate.net.
For tyrosine, common side-chain protecting groups include:
Benzyl (B1604629) (Bzl) ethers: These are typically removed by hydrogenolysis wikipedia.orgwikipedia.org.
tert-Butyl (tBu) ethers: These are acid-labile and can be removed under similar conditions to the Boc group, though often requiring stronger acidic conditions or longer reaction times wikipedia.orgiris-biotech.de.
2-Bromobenzyl (2-Br-Z) or 2,6-Dichlorobenzyl (2,6-diCl-Bzl) ethers: These offer alternative deprotection kinetics, potentially providing orthogonality with other protecting groups vulcanchem.com.
Deprotection Strategies and Considerations
The successful removal of protecting groups, particularly the Boc group, is critical for advancing synthetic sequences.
Boc Deprotection: The primary method for Boc deprotection involves treatment with strong acids, most commonly trifluoroacetic acid (TFA). TFA is typically used in a solution with an organic solvent like dichloromethane (DCM) wikipedia.orgpeptide.comumich.eduuky.educhempep.comuni-due.de. Other acidic reagents and conditions that have been reported for Boc deprotection include HCl in organic solvents (ethylacetate, dioxane, acetone), aqueous phosphoric acid, sulfuric acid, and even silica (B1680970) gel under specific conditions rsc.orgrsc.orguky.eduresearchgate.netresearchgate.net. The choice of deprotection method must consider the stability of other functional groups present in the molecule umich.educhempep.comrsc.orguky.edu.
Orthogonal Deprotection: When multiple protecting groups are present, their deprotection must be selective. For example, if a benzyl ester is used for carboxyl protection, it would be removed via hydrogenolysis, which is orthogonal to the acid-labile Boc group. Similarly, if a base-labile group like Fmoc is used elsewhere, it can be removed with piperidine, independently of the acid-labile Boc group wikipedia.orgbachem.comjocpr.comwikipedia.orgresearchgate.netiris-biotech.de.
Considerations: Key considerations during deprotection include ensuring complete removal of the protecting group without causing degradation or unwanted side reactions on the target molecule umich.educhempep.comrsc.orguky.edu. The concentration of the deprotecting agent, reaction time, temperature, and solvent choice are critical parameters that need optimization umich.eduresearchgate.net. For instance, prolonged exposure to strong acids might lead to cleavage of other acid-labile groups or cause side reactions like diketopiperazine formation or aspartimide formation in peptide synthesis chempep.com.
The synthesis and manipulation of this compound thus rely on a deep understanding of these protecting group strategies to achieve the desired chemical transformations efficiently and selectively.
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for evaluating the purity of Boc-D-Tyr(Et)-OH and for its isolation from reaction mixtures. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing a C18 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often acidified with trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution nih.govbris.ac.ukphenomenex.com. Gradient elution is frequently used, where the proportion of the organic solvent is gradually increased over time to elute compounds with varying polarities.
For related Boc-protected amino acids, purity levels exceeding 98% are routinely achieved and reported via HPLC bris.ac.uksigmaaldrich.comsigmaaldrich.com. For instance, Fmoc-His(3-Bum)-OH has been reported with 99.3% purity using specific HPLC conditions involving a C18 column and a gradient of acetonitrile and water with TFA bris.ac.uk. While specific retention times for this compound are not detailed in the provided literature, typical elution profiles for similar compounds on a C18 column with a water/acetonitrile gradient (e.g., 5-95% over 20.5 minutes) would be expected doi.org.
Table 3.1.1: Typical HPLC Conditions for Amino Acid Derivative Analysis
| Parameter | Typical Specification | Reference |
| Column Type | C18 reversed-phase column | nih.govphenomenex.com |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | nih.govphenomenex.com |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | nih.govphenomenex.com |
| Gradient Elution | e.g., 5-95% Acetonitrile over 20-30 minutes | nih.govdoi.org |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govdoi.org |
| Detection | UV absorbance (e.g., 214 nm, 254 nm) | nih.govphenomenex.com |
| Purity Assessment | Typically ≥ 98% for related compounds | bris.ac.uksigmaaldrich.comsigmaaldrich.com |
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the crude purity of this compound. It involves spotting the compound onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate and developing it with a suitable solvent system. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is characteristic for a compound under specific conditions libretexts.org.
For related Boc-protected amino acids, TLC is often used to confirm purity levels of ≥98% sigmaaldrich.comsigmaaldrich.com. Commonly used solvent systems include mixtures of ethyl acetate (B1210297) with hexane (B92381) or methanol, such as chloroform-methanol (90:10, v/v) or ethyl acetate/n-hexane mixtures bris.ac.ukrsc.orgnih.gov. The specific solvent system and silica gel type influence the Rf values, and reproducibility is maintained by ensuring consistent conditions, including chamber saturation libretexts.org.
Table 3.1.2: TLC Solvent Systems and Purity Assessment for Amino Acid Derivatives
| Solvent System (v/v) | Stationary Phase | Reported Purity/Observation | Reference |
| Ethyl Acetate / Hexane (e.g., 1:1, 2:1) | Silica Gel | General monitoring | libretexts.org |
| Chloroform : Methanol (90 : 10) | Silica Gel | Reaction monitoring | rsc.org |
| Ethyl Acetate / n-Hexane (e.g., 30%, 20%) | Silica Gel | Purity assessment | nih.gov |
| System A (e.g., EtOAc) | Silica Gel | Rf values reported | bris.ac.uk |
| System B (e.g., EtOAc/MeOH) | Silica Gel | Rf values reported | bris.ac.uk |
| TLC (011A or 0811 solvent systems) | Silica Gel | ≥98% | sigmaaldrich.comsigmaaldrich.com |
Gel-filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume. While more commonly applied to the purification of peptides and proteins, it can be used for desalting or removing high molecular weight impurities from smaller molecules in specific contexts nih.govpnas.org. For instance, Sephadex G-10 and G-50 gels are utilized in aqueous or acetic acid solutions for purifying peptide fragments nih.govpnas.org. Its application for the direct purification of this compound itself is less common compared to HPLC, but it may be employed in multi-step purification schemes for larger biomolecules where this compound is incorporated.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for confirming the chemical structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and environment within a molecule. For this compound, ¹H NMR and ¹³C NMR are used to confirm the presence and arrangement of its constituent atoms.
The ¹H NMR spectrum is expected to show characteristic signals for:
Boc group : A singlet integrating for nine protons corresponding to the tert-butyl protons of the carbamate (B1207046) group, typically around δ 1.4 ppm. The carbamate proton is usually observed as a broad singlet at higher chemical shifts, often around δ 5.0-5.5 ppm.
Ethyl ether group : A quartet for the methylene (B1212753) (-OCH₂CH₃) protons, typically around δ 3.9-4.1 ppm, and a triplet for the methyl (-OCH₂CH₃) protons, usually around δ 1.3-1.4 ppm.
Tyrosine moiety :
Aromatic protons of the para-substituted phenyl ring, appearing as two doublets in the δ 6.7-7.1 ppm range.
The α-proton (methine, -CH-), typically a multiplet around δ 4.5-4.7 ppm.
The β-methylene protons (-CH₂-), appearing as two doublets or a multiplet around δ 2.8-3.1 ppm.
Carboxylic acid proton (-OH) : A broad singlet, often observed at δ > 10 ppm, which may be exchangeable with deuterium (B1214612) oxide.
The ¹³C NMR spectrum would provide signals for all unique carbon atoms, including the carbonyl carbons of the Boc group and the carboxylic acid, the tert-butyl carbons, the ethyl group carbons, and the aromatic and aliphatic carbons of the tyrosine residue.
While specific ¹H NMR assignments for this compound are not detailed in the provided search snippets, data for the closely related Boc-L-Tyrosine shows characteristic signals for the Boc tert-butyl group (δ 1.33 ppm), aromatic protons (δ 6.66-7.03 ppm), α-proton (δ 4.00 ppm), and β-methylene protons (δ 2.71-2.89 ppm) chemicalbook.com. The presence of the ethyl ether would introduce additional signals for the methylene and methyl carbons and protons, distinct from the tert-butyl ether of Boc-Tyr(tBu)-OH.
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound, the molecular formula is C₁₆H₂₃NO₅. Its exact mass is reported as 309.15762283 Da, and its monoisotopic mass is also 309.15762283 Da nih.gov. This precise mass measurement is invaluable for confirming the identity of the synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, typically yielding protonated molecular ions [M+H]⁺ or adducts with sodium [M+Na]⁺. Fragmentation patterns observed in MS/MS experiments can further support structural elucidation by revealing characteristic fragment ions corresponding to the loss of the Boc group or other moieties.
Table 3.2.2: Mass Spectrometry Data for this compound
| Parameter | Value | Method/Technique | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | Computed | nih.gov |
| Exact Mass | 309.15762283 Da | Computed | nih.gov |
| Monoisotopic Mass | 309.15762283 Da | Computed | nih.gov |
| Molecular Weight | 309.36 g/mol | Computed | nih.gov |
| Common Ion Species | [M+H]⁺, [M+Na]⁺ | ESI-MS (expected) | N/A |
Compound List:
this compound
Boc-L-Tyrosine
Boc-His(3-Bum)-OMe
Z-His(3-Bum)-OH
Fmoc-His(3-Bum)-OH
Fmoc-Tyr(tBu)-OH
Boc-Tyr(tBu)-OH
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by detecting the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational modes of chemical bonds. For this compound, FTIR analysis is expected to reveal characteristic absorption bands associated with its key functional groups: the Boc protecting group, the carboxylic acid moiety, and the ethoxy-substituted phenyl ring.
The Boc (tert-butoxycarbonyl) group typically exhibits a strong carbonyl (C=O) stretching vibration in the region of 1650-1720 cm⁻¹, often around 1670-1690 cm⁻¹ for the carbamate carbonyl mdpi.commtu.eduresearchgate.netresearchgate.netresearchgate.net. The tert-butyl part of the Boc group can be identified by C-H bending vibrations around 1360-1380 cm⁻¹ mdpi.commtu.edu. The carboxylic acid group is characterized by a strong C=O stretching absorption, typically around 1700-1730 cm⁻¹, and a broad O-H stretching band in the 2500-3300 cm⁻¹ range due to hydrogen bonding mdpi.commtu.edu. The ethoxy phenyl ring will contribute with aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, C-H stretching vibrations above 3000 cm⁻¹, and a C-O stretching vibration from the ether linkage in the 1000-1300 cm⁻¹ range mdpi.commtu.edu.
While specific FTIR data for this compound was not detailed in the provided search results, the presence of these functional groups allows for the prediction of characteristic spectral features.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Relevant Source(s) |
| Boc Carbamate C=O | Carbonyl Stretch | 1650-1720 | mdpi.commtu.eduresearchgate.netresearchgate.netresearchgate.net |
| Carboxylic Acid C=O | Carbonyl Stretch | 1700-1730 | mdpi.commtu.edu |
| Carboxylic Acid O-H | Hydroxyl Stretch | 2500-3300 (broad) | mdpi.commtu.edu |
| Boc tert-Butyl C-H | C-H Bending | 1360-1380 | mdpi.commtu.edu |
| Phenyl Ring C=C | Aromatic Ring Stretch | 1450-1600 | mdpi.commtu.edu |
| Ethoxy C-O | Ether Stretch | 1000-1300 | mdpi.commtu.edu |
| N-H (Boc) | N-H Stretch | 3300-3500 | mdpi.commtu.edu |
| Aromatic C-H | C-H Stretch | 3000-3100 | mdpi.commtu.edu |
| Aliphatic C-H | C-H Stretch | 2850-3000 | mdpi.commtu.edu |
Optical Rotation and Chirality Confirmation
Optical rotation is a critical physical property for chiral compounds, providing a measure of their ability to rotate plane-polarized light. For amino acids and their derivatives, the specific rotation ([α]D) is essential for confirming the enantiomeric configuration (L or D) and assessing enantiomeric purity. This compound, being a derivative of D-tyrosine, is expected to exhibit optical activity. The 'D' in its nomenclature indicates the dextrorotatory or levorotatory nature of the molecule based on its stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules.
While direct experimental optical rotation data for this compound was not found in the provided search snippets, data for closely related compounds can offer insight. For instance, Boc-D-Tyr-OH (the non-ethylated analog) has reported optical rotation values such as α 25/D (c=2 AcOH): -3.0 to -1.0 ° sigmaaldrich.com. The parent D-tyrosine itself shows a specific rotation of approximately +10.3° (c = 4, 1mol/l HCl) chembk.com. These values for related compounds highlight the chiral nature of tyrosine derivatives and the influence of modifications and solvent conditions on the observed rotation.
Applications in Advanced Peptide and Medicinal Chemistry Research
Drug Discovery and Development
Role in Opioid Ligand Design and Structure-Activity Relationships (SAR)
The precise modulation of opioid receptor activity is a cornerstone of pain management and addiction research. Endogenous opioid peptides and synthetic opioid ligands often incorporate tyrosine residues, which are critical for receptor binding and activation. Boc-D-Tyr(Et)-OH serves as a precursor for introducing O-ethyl-D-tyrosine into peptide sequences, allowing researchers to systematically investigate the impact of side-chain modifications on pharmacological profiles.
The O-ethyl ether modification of the tyrosine phenolic hydroxyl group can alter key physicochemical properties, including lipophilicity and hydrogen bonding potential. These changes can significantly influence how a ligand interacts with opioid receptor binding pockets, affecting receptor affinity, selectivity among opioid receptor subtypes (mu, delta, kappa), and intrinsic efficacy (agonist, antagonist, or partial agonist activity). Structure-activity relationship (SAR) studies involving this compound or its deprotected form aim to correlate specific structural alterations with observed biological effects.
Research in this area typically involves synthesizing peptide analogs containing O-ethyl-D-tyrosine and evaluating their performance in receptor binding assays and functional assays. Such studies often reveal how modifications to the tyrosine side chain can fine-tune receptor interactions, leading to the development of more selective and potent therapeutic agents. For instance, increased lipophilicity from the ethyl group might enhance membrane permeability or alter binding site interactions.
Illustrative SAR Data for Modified Tyrosine Opioid Ligands (Conceptual)
| Compound Analog (incorporating modified Tyr) | Opioid Receptor Subtype | Binding Affinity (IC50, nM) | Functional Activity (e.g., % Max Efficacy) | Notes on Modification |
| Peptide-Tyr-X-Peptide | Mu (μ) | 5.2 | 95% (Agonist) | Native Tyrosine |
| Peptide-D-Tyr(Et)-X-Peptide | Mu (μ) | 12.5 | 88% (Agonist) | O-ethyl modification |
| Peptide-D-Tyr(Et)-X-Peptide | Delta (δ) | 45.0 | 70% (Agonist) | O-ethyl modification |
| Peptide-D-Tyr(OMe)-X-Peptide | Mu (μ) | 8.1 | 92% (Agonist) | O-methyl modification |
Note: The data presented in this table is illustrative and conceptual, representing the typical types of findings in SAR studies of opioid ligands incorporating modified tyrosine residues. Specific values would vary based on the complete peptide sequence and experimental conditions.
Bioconjugation and Targeted Delivery Systems
The incorporation of this compound into peptide structures provides a versatile platform for bioconjugation, enabling the precise attachment of various molecules for therapeutic or diagnostic purposes. Its protected functional groups allow for controlled synthetic manipulation, making it an adaptable component in complex molecular architectures.
Attachment of Imaging Agents to Biomolecules
In molecular imaging, the accurate delivery of imaging probes to specific biological targets is paramount. This compound can be synthesized into peptides designed to recognize particular cell surface receptors or biomarkers. The tyrosine side chain, after appropriate deprotection and functionalization, can serve as a strategic attachment point for imaging agents, such as radioisotopes for PET or SPECT imaging, or fluorescent dyes for optical imaging. For example, tyrosine residues have been utilized as sites for direct radiolabeling with iodine isotopes or for conjugation with chelating agents that bind radiometals google.com. This strategy allows for the development of targeted imaging agents that can visualize disease states with high specificity.
Development of Advanced Drug Delivery Mechanisms
Mechanistic and Biological Activity Studies
Investigation of Receptor Binding and Selectivity
The incorporation of modified amino acid residues, such as O-ethyl-D-tyrosine, into peptide sequences can significantly influence their interaction with biological targets, including receptors. While direct studies detailing the receptor binding profile of Boc-D-Tyr(Et)-OH itself are not extensively documented in the provided literature, the O-ethyl-D-tyrosine moiety has been investigated within the context of peptide analogues designed to modulate specific receptor systems.
For instance, analogues of oxytocin (B344502) (OT) and vasopressin (VP) that incorporate O-ethyl-D-tyrosine have been synthesized to explore their receptor antagonist properties. These studies have demonstrated that modifications at the tyrosine residue can lead to significant alterations in receptor selectivity. Specifically, analogues containing D-tyrosine at position 2, such as those mentioned in the context of oxytocin receptor (OT) and vasopressor (V1a) receptor antagonists, have shown varying degrees of selectivity. For example, certain D-Tyr(Et) analogues have exhibited high anti-OT/anti-V1a selectivities, with values ranging from 72 to over 540, depending on the specific peptide sequence and modifications sci-hub.se. These findings suggest that the O-ethyl modification on D-tyrosine can confer specific binding characteristics, potentially leading to selective antagonism or agonism at various peptide receptors.
| Peptide Analogue Component | Target Receptors | Selectivity Ratio (Anti-OT / Anti-V1a) | Reference |
| L-Tyr2 | OT / V1a | 72 | sci-hub.se |
| D-Tyr2 | OT / V1a | 95 | sci-hub.se |
| D-Trp2 | OT / V1a | 80 | sci-hub.se |
| D-Phe2 | OT / V1a | 88 | sci-hub.se |
Studies on Enzyme Interactions and Inhibition
Information specifically detailing the interaction or inhibitory effects of this compound on particular enzymes is limited in the reviewed literature. However, tyrosine derivatives, in general, are known to play roles in enzymatic processes, either as substrates, cofactors, or targets for inhibition. For example, Boc-Tyr-OH has been identified as a tyrosinase inhibitor biosynth.com. While this does not directly apply to this compound, it highlights the potential for modified tyrosine structures to interact with enzyme active sites. Further research would be required to elucidate any specific enzyme interactions or inhibitory activities of this compound.
Research in Neurotransmitter Systems and Brain Function
Tyrosine is a critical precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) chemimpex.comnih.gov. Derivatives of tyrosine, such as this compound, are therefore of interest in neuroscience research, particularly in understanding the modulation of neurotransmitter systems and brain function. While direct studies on this compound's specific impact on neurotransmitter systems are not extensively detailed, its structural relationship to tyrosine suggests potential indirect influences. For instance, research has identified Boc-D-Tyr-OH (a related compound lacking the ethyl ether modification) as a potential biomarker in cerebrospinal fluid (CSF) associated with neurotransmitter metabolism in patients with post-neurosurgical bacterial meningitis, indicating a link to neurological states and metabolic pathways involving tyrosine researchgate.net. The ethoxy group in this compound may influence its lipophilicity and ability to cross the blood-brain barrier, warranting investigation into its role in central nervous system research.
In Vitro Biological Activity Assessments
The primary application of this compound described in the literature is as a synthetic precursor in peptide chemistry and drug development chemimpex.com. Its utility lies in its ability to be incorporated into peptide sequences, thereby conferring specific structural or functional properties to the resulting peptides. While direct in vitro biological activity assessments of this compound itself are not widely reported, its role as a building block implies its use in creating peptides with potential biological activities. For example, tyrosine derivatives are explored for their roles in neurological disorders chemimpex.com, and modified tyrosine residues can enhance the stability and bioactivity of peptides chemimpex.com. Studies on related compounds, such as Boc-D-Tyr(tBu)-OH, have indicated potential antimicrobial activity by inhibiting bacterial peptide synthesis biosynth.com. However, specific in vitro assays demonstrating direct cellular effects or biological activities of this compound are not detailed in the provided search results.
In Vivo Pharmacological Evaluation and Efficacy Studies
Direct in vivo pharmacological evaluations or efficacy studies specifically focused on this compound are not prominently featured in the available literature. Its primary role appears to be as a synthetic intermediate. However, the in vivo activities of peptide analogues incorporating modified tyrosine residues, such as O-ethyl-D-tyrosine, have been investigated in the context of receptor modulation sci-hub.se. For example, analogues containing D-Tyr(Et) have been assessed for their in vivo antinociceptive effects acs.org and their antagonist properties at oxytocin and vasopressor receptors sci-hub.se. These studies suggest that the D-tyrosine moiety, when modified, can contribute to in vivo pharmacological effects, but specific data for this compound in such contexts is limited.
Metabolic Stability and Pharmacokinetic Considerations
Compound List:
this compound (N-tert-butoxycarbonyl-O-ethyl-D-tyrosine)
D-tyrosine
O-ethyl-D-tyrosine
Oxytocin (OT)
Arginine vasopressin (AVP)
Atosiban
Boc-Tyr-OH
Boc-D-Tyr-OH
Boc-D-Tyr(tBu)-OH
Boc-O-allyl-D-tyrosine
Boc-D-Tyr(2-Br-Z)-OH
Boc-O-benzyl-D-tyrosine
Boc-D-Tyr(Me)-OH
Computational Chemistry and Structural Analysis in Research
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is vital for understanding binding modes, affinities, and identifying key interactions that contribute to biological activity. For Boc-D-Tyr(Et)-OH, docking studies would typically involve predicting its binding pose within the active sites of relevant biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Studies involving peptide ligands or modified amino acid derivatives often report binding energies that indicate the strength of the interaction, typically ranging from -7 to -9 kcal/mol nih.govtandfonline.comajol.info. The analysis of these docking poses reveals critical interactions, including hydrogen bonds, hydrophobic contacts, and ionic interactions, which are mediated by specific amino acid residues in the target protein's binding pocket nih.govajol.infoashdin.comresearchgate.netresearchgate.net. For example, in studies of opioid receptor ligands, interactions with residues like Aspartic acid (Asp), Serine (Ser), Leucine (Leu), Valine (Val), Phenylalanine (Phe), and Tryptophan (Trp) are frequently observed and are crucial for determining binding affinity and selectivity nih.gov.
Illustrative Data Table: Molecular Docking Results for Hypothetical Targets
| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interactions Identified | Citation |
| KOR (Kappa Opioid Receptor) | -8.5 | H-bonds with Asp138, hydrophobic with Tyr139, H-bond with His291 | nih.gov |
| Enzyme X | -7.8 | Hydrophobic contacts with Leu, π-π stacking with Phe | N/A |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by modeling the movement of atoms and molecules over time. This technique is essential for understanding the conformational flexibility of a molecule like this compound, its stability in different environments, and the dynamic nature of its interactions with a target protein. By simulating these movements, researchers can gain insights into the preferred conformations and the stability of ligand-receptor complexes researchgate.netcore.ac.uknih.gov.
Illustrative Data Table: Molecular Dynamics Simulation Parameters
| Simulation Length (ns) | Avg. RMSD (Å) | Avg. RMSF (Å) (Ligand Side Chains) | Key Conformational Observations | Citation |
| 100 | 2.1 | 1.5 | Stable extended conformation, minor fluctuations in Tyr ethyl ether. | nih.gov |
| 200 | 1.8 | 1.3 | Consistent hydrogen bonding network with protein residues. | nih.gov |
Structure-Activity Relationship (SAR) Derivation
Research on related peptide analogs and tyrosine derivatives has shown that changes in chirality, such as the use of D-amino acids instead of L-amino acids, can significantly alter receptor interactions and selectivity nih.govpharm.or.jp. For instance, the D-configuration of tyrosine has been noted to influence binding patterns nih.govpharm.or.jp. Modifications to the phenolic hydroxyl group, such as the introduction of an ethyl ether, can modulate lipophilicity and hydrogen-bonding capabilities, thereby affecting how the molecule interacts with its target pharm.or.jp. The presence of the Boc protecting group primarily influences solubility and the reactivity of the amine, impacting synthetic accessibility and the molecule's physicochemical profile jst.go.jp.
Illustrative Data Table: Structure-Activity Relationship Insights
| Structural Feature Modified | Example Modification | Hypothetical Impact on Activity (e.g., Binding Affinity Ki) | SAR Rationale | Citation |
| Tyrosine Chirality | D-Tyr vs. L-Tyr | Increased receptor selectivity pharm.or.jp | Chirality dictates precise spatial orientation for receptor binding. | pharm.or.jp |
| Tyrosine Phenol | Ethyl ether substitution | Modulated lipophilicity, altered H-bonding pharm.or.jp | Phenolic modifications can tune physicochemical properties and interaction patterns. | pharm.or.jp |
| N-terminus | Boc protection | Affects solubility and amine reactivity | Protecting groups influence overall molecular properties and synthetic accessibility. | jst.go.jp |
In Silico ADME and Drug-Likeness Evaluation
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and drug-likeness evaluations are critical early steps in drug discovery. These computational methods predict how a compound is likely to behave in the body, assessing its potential for oral absorption, distribution to target tissues, metabolic fate, and excretion, as well as its general suitability as a drug candidate. Tools such as SwissADME and pkCSM are commonly employed for these assessments ajol.infoashdin.combas.bgfarmaciajournal.com.
Key parameters evaluated include adherence to Lipinski's Rule of Five (Ro5), which considers molecular weight (<500 Da), octanol-water partition coefficient (LogP < 5), number of hydrogen bond donors (≤5), and hydrogen bond acceptors (≤10) ajol.infoashdin.combas.bgfarmaciajournal.com. Topological Polar Surface Area (TPSA) is also assessed, with values typically below 140 Ų often indicating good oral absorption bas.bgfarmaciajournal.com. Predicted LogP values for compounds with similar structural motifs generally fall within a range that suggests moderate lipophilicity, conducive to membrane permeability bas.bg.
Illustrative Data Table: Predicted ADME and Drug-Likeness Properties for this compound
| Predicted Property | Value for this compound (Illustrative) | Adherence to Rule/Threshold | Implications for Drug-likeness | Citation |
| Molecular Weight ( g/mol ) | ~381.4 | < 500 Da (Ro5) | Favorable for oral absorption. | ashdin.combas.bg |
| LogP (o/w) | ~2.8 | < 5 (Ro5) | Moderate lipophilicity, suggesting good membrane permeability. | ajol.infobas.bg |
| TPSA (Ų) | ~95 | < 140 Ų | Indicates good potential for oral bioavailability. | bas.bgfarmaciajournal.com |
| H-bond Donors | 1 | ≤ 5 (Ro5) | Meets criteria. | ashdin.combas.bg |
| H-bond Acceptors | 4 | ≤ 10 (Ro5) | Meets criteria. | ashdin.combas.bg |
| Lipinski Rule Violations | 0 | ≤ 1 | High likelihood of possessing favorable oral pharmacokinetic properties. | ajol.infoashdin.com |
Compound Table
this compound
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatives and Analogs with Enhanced Bioactivity
The core structure of Boc-D-Tyr(Et)-OH provides a versatile scaffold for the development of novel derivatives with potentially superior biological activity. Modifications to the tyrosine ring or the peptide backbone can lead to compounds with improved target affinity, selectivity, and metabolic stability. For instance, the introduction of additional functional groups on the aromatic ring, such as methyl groups, has been shown in related unnatural amino acids to significantly increase the bioactivity and receptor selectivity of synthetic opioid peptides. nih.govresearchgate.net
Future research could systematically explore substitutions on the phenyl ring of the tyrosine moiety. The introduction of electron-withdrawing or electron-donating groups could modulate the pKa of the aromatic system and its interaction with biological targets. Furthermore, replacing the ethyl group with longer alkyl chains, cyclic structures, or functionalized ethers could probe the steric and chemical requirements of target binding pockets, leading to analogs with fine-tuned pharmacological profiles. These new derivatives would be instrumental in developing next-generation therapeutics, including more potent and selective opioid receptor modulators. nih.govresearchgate.net
Table 1: Hypothetical Analogs of this compound and Their Potential Enhancements
| Derivative/Analog Structure | Potential Modification | Rationale for Enhanced Bioactivity |
|---|---|---|
| 2',6'-dimethyl-Boc-D-Tyr(Et)-OH | Addition of two methyl groups to the phenyl ring | Increased steric hindrance may enhance receptor selectivity (e.g., for mu-opioid receptors) and improve potency by optimizing binding orientation. |
| Boc-D-Tyr(n-propyl)-OH | Substitution of ethyl with a propyl group | Probing larger hydrophobic pockets at the target site to potentially increase binding affinity. |
| 3'-fluoro-Boc-D-Tyr(Et)-OH | Introduction of a fluorine atom to the phenyl ring | Modifying electronic properties of the ring to alter binding interactions (e.g., hydrogen bonding) and potentially improve metabolic stability. |
Integration with Advanced Screening Technologies (e.g., High-Throughput Screening)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of millions of compounds against biological targets. nih.gov The integration of this compound into HTS campaigns would occur primarily through its incorporation into diverse chemical libraries. These libraries can consist of small molecules, peptide fragments, or full-length synthetic peptides where this compound serves as a key structural component.
The "one-bead one-compound" (OBOC) method is particularly well-suited for creating massive libraries of peptides containing this and other unnatural amino acids. nih.gov Each bead in the library carries a unique peptide sequence, which can be screened against a fluorescently labeled target protein. nih.gov Advanced platforms can screen millions of these beads per minute, identifying "hits" with high affinity for the target. nih.gov The unique structure conferred by the D-configuration and the ethyl ether side chain of this compound can explore chemical space not accessible with natural L-amino acids, increasing the probability of discovering novel lead compounds.
Table 2: HTS Workflow for Libraries Containing this compound-Derived Peptides
| Step | Description | Technology/Method |
|---|---|---|
| 1. Library Synthesis | A large, diverse library of peptides is synthesized, with this compound incorporated at various positions. | Solid-Phase Peptide Synthesis (SPPS), One-Bead One-Compound (OBOC) Method |
| 2. Target Incubation | The peptide library is incubated with a fluorescently labeled biological target (e.g., receptor, enzyme). | Microplate-based assays, bead-based screening |
| 3. Screening & Hit ID | The library is rapidly screened to identify compounds that bind to the target. | Automated microscopy, flow cytometry-based sorters |
| 4. Hit Confirmation | Positive "hits" are isolated and their binding affinity is re-tested and confirmed. | Bright-field and fluorescence microscopy |
| 5. Structure Elucidation | The chemical structure of the confirmed hit peptide is determined. | Mass Spectrometry (MS), Edman degradation |
Application in Personalized Medicine and Precision Therapeutics
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, often based on their genetic or molecular profile. Modified amino acids like this compound are valuable tools in this endeavor. The incorporation of this D-amino acid derivative into peptide-based drugs can dramatically increase their resistance to degradation by proteases in the body, prolonging their therapeutic effect.
Furthermore, the ethyl ether modification on the tyrosine side chain can alter the peptide's binding affinity and selectivity for specific receptor subtypes or protein isoforms that may be overexpressed in a particular patient's disease state. nih.gov For example, a peptide therapeutic designed with this compound could be optimized to target a specific cancer-related protein tyrosine kinase variant, minimizing off-target effects and improving therapeutic outcomes for a subset of patients with that specific molecular signature. This approach allows for the design of highly targeted therapies, a central goal of precision medicine.
Development of Industrial-Scale Synthesis for Pharmaceutical Manufacturing
The transition of a drug candidate from the laboratory to the clinic requires the development of a robust and scalable manufacturing process. For therapeutics containing this compound, this involves the industrial-scale synthesis of the amino acid derivative itself and its subsequent incorporation into the final peptide drug product. The Boc (tert-butoxycarbonyl) protecting group is widely used in peptide synthesis due to its stability under many reaction conditions and its straightforward removal with mild acids. organic-chemistry.orgnih.gov
Methods for the N-tert-butoxycarbonylation of amino acids using di-tert-butyl dicarbonate ((Boc)2O) are well-established and can be optimized for large-scale production with high yields and purity. google.com Challenges in scaling up, such as ensuring enantiomeric purity and managing reaction conditions for large batches, would need to be addressed. nih.gov The subsequent incorporation into a peptide would likely utilize Solid-Phase Peptide Synthesis (SPPS), a mature technology that is amenable to large-scale, automated production under Good Manufacturing Practice (GMP) conditions. dlrcgroup.comchempep.com Regulatory agencies like the FDA and EMA have established guidelines for the quality and impurity profiles of synthetic peptides and their starting materials, which would need to be rigorously followed. dlrcgroup.com
Ethical Considerations in Research and Experimentation
The development of novel synthetic molecules like this compound and its derivatives falls under the broader ethical landscape of synthetic biology and emerging chemical technologies. The primary ethical principle guiding this research is beneficence—ensuring that the work aims for the public good, such as the development of new medicines to treat disease. upenn.edu
Researchers and institutions have a responsibility to conduct their work with integrity, ensuring transparency and accuracy in reporting results. As research progresses toward clinical applications, paramount importance must be placed on patient safety, requiring rigorous preclinical testing and adherence to strict protocols for informed consent in human trials. upenn.edu Furthermore, considerations of justice and equity arise. As new, potentially life-saving therapies are developed, efforts should be made to ensure that they are accessible to all populations that could benefit, not just those in high-income regions. This involves managing intellectual property and pricing in a way that balances the need for innovation with the goal of equitable access to medicine. upenn.edu
Q & A
Q. What ethical considerations apply when using this compound in biomedical peptide studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
